molecular formula C16H13BrN2O4 B11105552 N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11105552
M. Wt: 377.19 g/mol
InChI Key: DJJKVQUWCDOFHB-GIJQJNRQSA-N
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Description

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a benzodioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE
  • N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its bromine and hydroxyl groups, along with the benzodioxine ring, make it a versatile compound for various applications .

Properties

Molecular Formula

C16H13BrN2O4

Molecular Weight

377.19 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H13BrN2O4/c17-12-7-10(1-3-13(12)20)9-18-19-16(21)11-2-4-14-15(8-11)23-6-5-22-14/h1-4,7-9,20H,5-6H2,(H,19,21)/b18-9+

InChI Key

DJJKVQUWCDOFHB-GIJQJNRQSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)Br

Origin of Product

United States

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